zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride
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Overview
Description
It is an amino acid derivative naturally produced in the human body from the amino acids glycine and arginine, with an additional requirement for S-Adenosyl methionine to catalyze the transformation of guanidinoacetate to creatine . This compound is crucial for the formation of phosphocreatine, which is essential for the rapid regeneration of adenosine triphosphate (ATP) during high-intensity, short-duration exercises .
Preparation Methods
Synthetic Routes and Reaction Conditions
Creatine monohydrate is synthesized through the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT). This enzyme is primarily expressed in the liver, kidney, pancreas, and testis . The reaction conditions typically involve the presence of S-Adenosyl methionine as a methyl donor.
Industrial Production Methods
Industrial production of creatine monohydrate involves the chemical synthesis of sarcosine and cyanamide, which are then reacted to form creatine. The process includes several purification steps to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Creatine monohydrate undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a waste product excreted in urine.
Phosphorylation: In muscle tissues, creatine is phosphorylated to form phosphocreatine, a high-energy storage molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Phosphorylation: This reaction is catalyzed by the enzyme creatine kinase in the presence of ATP.
Major Products
Creatinine: Formed through the oxidation of creatine.
Phosphocreatine: Formed through the phosphorylation of creatine.
Scientific Research Applications
Creatine monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Creatine monohydrate exerts its effects primarily through its conversion to phosphocreatine in muscle tissues. This reaction is catalyzed by creatine kinase and involves the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and adenosine diphosphate (ADP). Phosphocreatine serves as a rapid reserve of high-energy phosphates that can be used to regenerate ATP during short bursts of intense physical activity .
Comparison with Similar Compounds
Similar Compounds
Sarcosine: An intermediate in the synthesis of creatine.
Glycocyamine: A precursor to creatine in the biosynthetic pathway.
N-Methyl-D-aspartic acid: Shares structural similarities with creatine.
Uniqueness
Creatine monohydrate is unique due to its ability to rapidly regenerate ATP, making it highly effective for improving performance in high-intensity, short-duration exercises. Unlike other similar compounds, creatine monohydrate is extensively studied and widely used as a dietary supplement for its ergogenic benefits .
Properties
Molecular Formula |
C4H9Cl2N3O2Zn |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride |
InChI |
InChI=1S/C4H9N3O2.2ClH.Zn/c1-7(4(5)6)2-3(8)9;;;/h2H2,1H3,(H3,5,6)(H,8,9);2*1H;/q;;;+2/p-2 |
InChI Key |
LKIHGZQSSBHRON-UHFFFAOYSA-L |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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